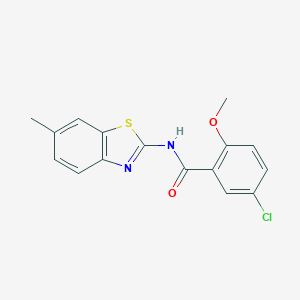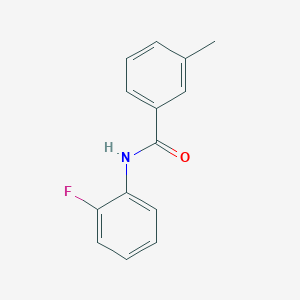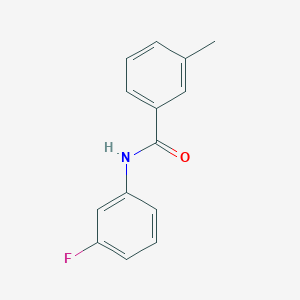![molecular formula C18H23N5O5S B291985 N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea, also known as ATTMU, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The exact mechanism of action of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in tumor growth and inflammation. Specifically, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and the attenuation of inflammation.
Biochemical and Physiological Effects:
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to possess anti-angiogenic activity, which could further contribute to its anti-tumor effects. Additionally, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have a protective effect on the liver, which could have potential applications in the treatment of liver diseases.
実験室実験の利点と制限
One of the main advantages of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one limitation of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea. One area of interest is the development of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea analogs with improved solubility and bioavailability. Additionally, further research is needed to fully elucidate the mechanism of action of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea and to identify potential molecular targets for its anti-tumor and anti-inflammatory effects. Finally, there is potential for the development of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea-based therapeutics for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzaldehyde with allylamine to form the corresponding Schiff base. The Schiff base is then reacted with thioacetic acid, followed by reaction with sodium azide to form the 1,2,4-triazole ring. The final step involves the reaction of the triazole compound with N-methylurea to form N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea.
科学的研究の応用
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in various scientific research applications. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been shown to possess anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
特性
分子式 |
C18H23N5O5S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-(methylcarbamoyl)-2-[[4-prop-2-enyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O5S/c1-6-7-23-16(11-8-12(26-3)15(28-5)13(9-11)27-4)21-22-18(23)29-10-14(24)20-17(25)19-2/h6,8-9H,1,7,10H2,2-5H3,(H2,19,20,24,25) |
InChIキー |
NZSBDTJSODXCFN-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NN=C(N1CC=C)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CNC(=O)NC(=O)CSC1=NN=C(N1CC=C)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)


